
(-)-Di-p-toluoyltartaric acid
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Overview
Description
(-)-Di-p-toluoyltartaric acid, also known as this compound, is a useful research compound. Its molecular formula is C20H18O8 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Resolution
One of the primary applications of (-)-Di-p-toluoyltartaric acid is its role as a chiral resolving agent. It is utilized to resolve racemic mixtures into their enantiomerically pure forms.
Case Study: Resolution of Rimantadine
A study demonstrated the use of this compound in the optical resolution of rimantadine hydrochloride. The process yielded (S)-rimantadine with high enantiomeric purity, showcasing the compound's effectiveness in chiral separations .
Compound | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Rimantadine | 50.6 | 0.38 (R) / 14.12 (S) |
Pharmaceutical Synthesis
This compound serves as an important reagent in the synthesis of various pharmaceutical compounds.
Case Study: Synthesis of Upadacitinib
The compound has been identified as a useful reagent for preparing upadacitinib salt compounds, which are vital in treating autoimmune diseases . Its application extends to other pharmaceuticals, including intermediates for antidepressants like escitalopram .
Resolution of Other Compounds
The versatility of this compound extends to resolving other racemic compounds, such as tramadol and nicotine.
In another study, this compound was used to isolate optically pure (R)-nicotine from racemic nicotine, achieving a yield of 15% with 94.7% chiral purity . This application highlights its importance in tobacco research and pharmacology.
Enzyme Inhibition
Recent findings suggest that this compound may also function as an enzyme inhibitor, adding another layer to its pharmacological potential . This property could be leveraged in drug design where enzyme inhibition is desired.
Q & A
Basic Research Questions
Q. How is (-)-Di-p-toluoyltartaric acid structurally characterized, and what analytical methods confirm its enantiomeric purity?
this compound (CAS 32634-66-5) is a chiral resolving agent with the molecular formula C₂₀H₁₈O₈ (MW 386.35) . Enantiomeric purity is typically assessed using:
- HPLC with chiral columns : Separates enantiomers based on retention times (e.g., 80–99% ee reported in drug synthesis) .
- Polarimetry : Measures optical rotation (specific rotation values vary with solvent and concentration).
- X-ray crystallography : Confirms absolute configuration of resolved salts .
Q. What are the standard protocols for using this compound in enantiomeric resolution?
The compound is employed to resolve racemic amines via diastereomeric salt formation:
- Typical procedure : React the racemic base with this compound in a solvent (e.g., isopropanol or toluene/ethanol mixtures).
- Crystallization : The less soluble diastereomer precipitates first. For example, resolving (±)-alpha-(dimethylamino)propiophenone achieved 80% ee after one crystallization .
- Recovery : Free the resolved base by treating the salt with a strong base (e.g., NaOH) .
Q. What solvents and stoichiometric ratios optimize crystallization efficiency?
- Solvents : Polar aprotic solvents (e.g., acetone, ethanol) enhance solubility differences. Toluene/ethanol mixtures are common for industrial-scale resolutions .
- Stoichiometry : Sub-stoichiometric amounts of the resolving agent (e.g., 0.5–0.7 equivalents) often yield higher enantiomeric excess by selectively crystallizing one diastereomer .
Advanced Research Questions
Q. How do researchers address low enantiomeric excess (ee) in initial resolutions, and what reprocessing methods improve purity?
Low ee (e.g., <80%) may arise from incomplete crystallization or impurities. Solutions include:
- Recrystallization : Repeat crystallization in a different solvent (e.g., ethyl acetate increased ee from 85% to 99% in a drug intermediate) .
- Chromatography : Use chiral HPLC to isolate high-ee fractions .
- Kinetic resolution : Adjust reaction temperature to favor differential crystallization rates .
Q. What factors influence the choice of this compound over other chiral resolving agents (e.g., tartaric acid derivatives)?
Key considerations:
- Substrate compatibility : The toluoyl groups enhance steric bulk, improving discrimination between enantiomers in bulky amines (e.g., terodiline analogs) .
- Crystallinity : Unlike unmodified tartaric acid, the toluoyl ester forms stable, easily filterable salts .
- Cost vs. efficiency : While costlier, its higher resolving power reduces reprocessing steps .
Q. How do researchers validate the absence of racemization during resolution?
- Control experiments : Monitor optical rotation over time under resolution conditions.
- NMR spectroscopy : Detect diastereomer-specific proton environments (e.g., aromatic protons in toluoyl groups) .
- Accelerated stability studies : Heat resolved salts to 40–60°C and recheck ee .
Q. Data Contradictions and Methodological Challenges
Q. Why do reported ee values vary across studies using similar resolution protocols?
Discrepancies arise from:
- Solvent purity : Trace water or impurities alter crystallization kinetics .
- Scaling effects : Lab-scale (1–10 g) vs. industrial-scale (kg) processes differ in mixing efficiency .
- Analytical variability : HPLC column aging or detector sensitivity impacts ee calculations .
Q. What are the limitations of this compound in resolving non-amine substrates?
- Limited applicability : The acid primarily resolves amines; carboxylic acids or alcohols require alternative agents (e.g., cinchona alkaloids) .
- Steric hindrance : Bulky substrates (e.g., bicyclic amines) may form unstable salts, necessitating covalent derivatization .
Q. Table 1: Comparative Efficiency of this compound in Selected Resolutions
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
Racemate Resolution with Cinchonine
The foundational method for preparing L-DTTA involves resolving its racemic mixture using cinchonine as a resolving agent. In this process, racemic di-p-toluoyl-tartaric acid is combined with cinchonine in a polar solvent such as ethanol or methanol. The resulting diastereomeric salts exhibit differential solubility, enabling selective crystallization of the L-enantiomer. After filtration, the salt is treated with a weak acid (e.g., acetic acid) to liberate the free L-DTTA . This method achieves enantiomeric excess (e.e.) values exceeding 95% under optimized conditions, though yields depend on solvent polarity and cooling rates.
Solvent and Stoichiometric Optimization
Studies comparing dibenzoyl-tartaric acid (DBTA) and L-DTTA reveal that the latter’s p-toluoyl groups enhance steric bulk, improving crystallinity and diastereomer separation . For example, resolving ethyl-phenyl-propylphosphine oxide with L-DTTA in ethanol/water (3:1 v/v) at 70°C yields 44% of the desired enantiomer with 99% d.e. . Critical parameters include:
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Solvent polarity : Ethanol outperforms isopropanol due to better salt solubility.
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Resolving agent ratio : A 1:1 molar ratio of racemate to L-DTTA minimizes side reactions.
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Temperature gradient : Gradual cooling from 70°C to 25°C ensures controlled crystal growth.
Calcium-Mediated Crystallization Techniques
In Situ Calcium Salt Formation
Calcium ions (Ca²⁺) stabilize tartaric acid derivatives via coordination, facilitating enantioselective crystallization. L-DTTA’s calcium salt is prepared by refluxing L-DTTA with calcium oxide in ethanol/water. The resulting Ca(L-DTTA)₂ complex forms a polymer-like structure that preferentially incorporates one enantiomer . This method is particularly effective for phosphine oxides, achieving 86–99% d.e. with 19–44% yields .
Neutral vs. Acidic Salt Systems
Neutral Ca(L-DTTA)₂ salts (1:2 Ca²⁺:L-DTTA ratio) outperform acidic forms in enantiomer separation due to enhanced structural rigidity . For instance, resolving racemic Tramadol with neutral Ca(L-DTTA)₂ in 2-butanone achieves 99% d.e., whereas acidic conditions yield only 85% d.e. . Neutral systems also reduce hydrolysis risks, critical for scale-up.
Multi-Step Synthetic Routes for Industrial Production
Six-Step Synthesis from N-Benzyl-4-Carbonyl-Ethyl Nipecotate
A patented route synthesizes L-DTTA derivatives through six steps, avoiding hazardous reagents like lithium aluminum hydride :
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Amidation : React N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia (25%) in ethanol at 30–40°C for 16–30 hours.
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Reduction : Use sodium borohydride in methanol to reduce the amide intermediate.
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Cyclization : Treat with hydrochloric acid to form a piperidine ring.
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Methylation : Introduce a methyl group via iodomethane in dimethylformamide.
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Benzylation : Attach a benzyl group using benzyl chloride.
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Resolution : Combine the racemic base with L-DTTA in methanol/water (1:1) at 35–50°C for 10–30 hours .
This route achieves a 68% overall yield with >99.5% enantiomeric purity, demonstrating scalability for APIs like upadacitinib .
Applications in Pharmaceutical Resolution
Tramadol Enantiomer Separation
L-DTTA resolves (±)-Tramadol into its (+)- and (−)-enantiomers via diastereomeric salt formation. Using D-(+)-DTTA in ethanol at 70°C, the (+)-Tramadol·DTTA salt crystallizes with 99% d.e., while the (−)-enantiomer remains in solution . Post-crystallization, freebase Tramadol is regenerated using NaOH and converted to hydrochloride salt with HCl gas .
Escitalopram Intermediate Synthesis
L-DTTA isolates the (S)-enantiomer of citalopram, a precursor to escitalopram. Resolution in ethanol at 25°C provides 93% e.e., with yields enhanced by seeding and slow cooling .
Industrial-Scale Process Optimization
Solvent Recycling and Waste Reduction
Large-scale L-DTTA production employs ethanol recycling via atmospheric distillation, reducing solvent costs by 40% . Hydrolysis byproducts (toluic acid) are neutralized with NaOH and removed via aqueous extraction, minimizing environmental impact .
Crystallization Kinetics
Controlled cooling rates (0.5°C/min) and seeding with pre-formed L-DTTA crystals improve yield and purity. For example, seeding Tramadol·DTTA solutions at 70°C reduces crystallization time from 24 hours to 6 hours .
Properties
Molecular Formula |
C20H18O8 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
NTOIKDYVJIWVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
Synonyms |
di-p-toluoyl-D-tartaric acid di-p-toluoyltartaric acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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